6-bromo-2H-chromene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

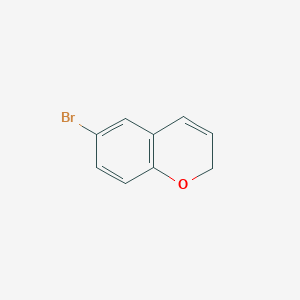

Structure

3D Structure

特性

IUPAC Name |

6-bromo-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNWANXDKHOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437191 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-87-0 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 6-Bromo-2H-Chromene

Abstract

This technical guide provides an in-depth analysis of 6-bromo-2H-chromene, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a key synthetic intermediate, the unambiguous characterization of its structure is paramount for its effective use in drug discovery and development. This document outlines a multi-technique approach for its structural elucidation, detailing the underlying principles and practical methodologies for its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The 2H-Chromene Scaffold in Modern Research

The 2H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its inherent structural features are frequently exploited in the development of novel therapeutic agents. The strategic introduction of a halogen, specifically a bromine atom at the C6 position of the benzopyran ring, serves a dual purpose: it modulates the molecule's lipophilicity and electronic properties, which can significantly influence its pharmacological profile, and it provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3]

This compound (C₉H₇BrO) is a foundational building block, enabling access to diverse libraries of derivatives for screening and optimization in drug development programs, including those targeting cancer and inflammatory diseases.[4][5][6] Therefore, a robust and validated protocol for its synthesis and comprehensive characterization is essential for ensuring the integrity and reproducibility of downstream research.

Molecular Profile and Physicochemical Properties

The fundamental identity of this compound is established by its unique combination of physical and chemical properties. A summary of its core attributes is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Molecular Formula | C₉H₇BrO | PubChem[7] |

| Molecular Weight | 211.05 g/mol | PubChem[7] |

| Exact Mass | 209.96803 Da | PubChem[7] |

| CAS Number | 18385-87-0 | PubChem[7] |

| Canonical SMILES | C1C=CC2=C(O1)C=CC(=C2)Br | PubChem[7] |

| InChIKey | YTNWANXDKHOVBF-UHFFFAOYSA-N | PubChem[7] |

Recommended Synthesis and Purification Workflow

While various methods exist for the synthesis of the chromene core, a common and reliable approach involves the acid-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde. The following protocol describes a representative synthesis of this compound from 4-bromophenol and acrolein.

Sources

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 3. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-bromo-2H-chromene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-2H-chromene (CAS No. 18385-87-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. The guide offers an in-depth analysis of its structural features through the interpretation of its spectral characteristics, supported by data from closely related analogues and established spectroscopic principles.

Introduction

This compound is a member of the chromene family, a class of compounds prevalent in a variety of natural products and synthetic molecules of medicinal interest. The presence of the bromine atom at the 6-position significantly influences the electronic environment of the bicyclic system, making a thorough spectroscopic characterization essential for its application in synthetic chemistry and drug discovery. This guide will systematically present the key spectroscopic data, offering insights into the experimental considerations and the structural information that can be derived from each technique.

Chemical Structure and Numbering

The chemical structure and the standard numbering system for this compound are depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic and aromatic rings. The chemical shifts are influenced by the electronegativity of the oxygen and bromine atoms, as well as the anisotropic effects of the aromatic system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.8 | d | ~3.5 |

| H3 | ~5.8 | dt | ~9.8, 3.5 |

| H4 | ~6.5 | d | ~9.8 |

| H5 | ~7.2 | d | ~2.0 |

| H7 | ~7.1 | dd | ~8.5, 2.0 |

| H8 | ~6.7 | d | ~8.5 |

Note: These are predicted values and may vary in an experimental setting.

Interpretation of the ¹H NMR Spectrum:

-

The protons at the 2-position (H2) are expected to appear as a doublet due to coupling with the proton at the 3-position.

-

The vinylic proton at the 3-position (H3) would likely be a doublet of triplets, coupling with both H2 and H4.

-

The vinylic proton at the 4-position (H4) should appear as a doublet, coupling with H3.

-

In the aromatic region, the protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~65 |

| C3 | ~123 |

| C4 | ~128 |

| C4a | ~121 |

| C5 | ~132 |

| C6 | ~115 |

| C7 | ~130 |

| C8 | ~117 |

| C8a | ~153 |

Note: These are predicted values and may vary in an experimental setting.

Interpretation of the ¹³C NMR Spectrum:

-

The sp³ hybridized carbon at the 2-position (C2) is expected to be the most upfield signal.

-

The vinylic carbons (C3 and C4) and the aromatic carbons will resonate in the downfield region.

-

The carbon attached to the bromine atom (C6) will be influenced by the halogen's electronegativity and heavy atom effect.

-

The carbon atom adjacent to the oxygen (C8a) is expected to be the most downfield signal in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C double bonds of the aromatic and pyran rings, and C-H bonds. A vapor phase IR spectrum is available on PubChem, although a detailed peak list is not provided[1].

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1650-1600 | C=C stretch | Aromatic & Vinylic |

| ~1250-1200 | C-O-C stretch | Aryl ether |

| ~850-800 | C-H bend | 1,2,4-Trisubstituted benzene |

| ~700-600 | C-Br stretch | Aryl bromide |

Experimental Protocol for IR Spectroscopy:

A generalized protocol for obtaining an FTIR spectrum is as follows:

-

Sample Preparation: A small amount of the purified this compound is placed on the ATR crystal or prepared as a KBr pellet.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a bromine atom in this compound will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). A GC-MS record for this compound exists, indicating its amenability to this technique[1].

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Ion Formula | Fragment | Proposed Fragmentation Pathway |

| 210/212 | [C₉H₇BrO]⁺ | Molecular Ion (M⁺) | - |

| 181/183 | [C₈H₆Br]⁺ | [M - CHO]⁺ | Loss of a formyl radical |

| 131 | [C₉H₇O]⁺ | [M - Br]⁺ | Loss of a bromine radical |

| 102 | [C₈H₆]⁺ | [M - Br - CHO]⁺ | Sequential loss of bromine and formyl radicals |

Interpretation of the Mass Spectrum:

The fragmentation of this compound under electron ionization is expected to be initiated by the loss of a hydrogen, a formyl radical, or a bromine radical. The stability of the resulting carbocations will dictate the major fragmentation pathways.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a detailed structural characterization of this compound. The predicted NMR data, in conjunction with the expected IR and MS fragmentation patterns, offer a robust framework for the identification and quality control of this compound in a research or industrial setting. While experimental data for the parent compound is scarce, the analysis of its derivatives provides a high degree of confidence in the predicted spectral features. This guide serves as a valuable resource for scientists working with this and related chromene structures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10242241, this compound. Retrieved January 4, 2026 from [Link].

Sources

solubility and stability of 6-bromo-2H-chromene in different solvents

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-2H-chromene for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As chromene derivatives are prevalent in natural products and form the core of numerous pharmacologically active compounds, a thorough understanding of their solubility and stability is paramount for any researcher in the field.[1][2] This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design, empowering researchers to not only reproduce but also adapt these protocols for their specific needs.

Core Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the starting point for all subsequent experimental work. This compound is a substituted benzopyran with the following key characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [3] |

| Molecular Weight | 211.05 g/mol | [3] |

| Appearance | (Predicted) Off-white to yellow solid | General knowledge |

| Structure | A bicyclic system with a benzene ring fused to a 2H-pyran ring, substituted with a bromine atom at the 6-position. | [3] |

The structure combines a relatively non-polar aromatic component with a polar ether linkage and a reactive enol ether-like double bond within the pyran ring. The presence of the electronegative bromine atom at the 6-position will subtly influence the molecule's overall electron distribution and polarity.

Solubility Profile: A Predictive and Practical Approach

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] This concept is governed by the balance of intermolecular forces between the solute (this compound) and the solvent.

-

Polarity: The molecule possesses moderate polarity. The aromatic ring and C-H bonds are non-polar, while the ether oxygen introduces a polar component capable of acting as a hydrogen bond acceptor. The bromine atom adds to the molecular weight and has a modest impact on polarity.

-

Hydrogen Bonding: this compound lacks a hydrogen bond donor (like an -OH or -NH group) but can accept hydrogen bonds at its ether oxygen. This suggests it will have better solubility in solvents that can donate hydrogen bonds (protic solvents) compared to non-polar, aprotic solvents, provided the polarity is compatible.

-

Molecular Size: The relatively rigid, bicyclic structure may impact crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Rationale for Solvent Selection

To comprehensively profile the solubility, a diverse panel of solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.[5][6][7][8]

| Solvent | Class | Polarity Index | Rationale for Inclusion |

| Water | Polar Protic | 10.2 | Assesses hydrophilicity; solubility is expected to be very low. |

| Methanol (MeOH) | Polar Protic | 5.1 | A polar, hydrogen-bond donating solvent. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Similar to methanol but slightly less polar. |

| Isopropanol (IPA) | Polar Protic | 3.9 | Further decrease in polarity within the alcohol series. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | A polar solvent that cannot donate hydrogen bonds. |

| Acetone | Polar Aprotic | 5.1 | A common polar aprotic solvent with a strong dipole moment. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | A less polar, non-protic solvent, effective for many organics. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | A cyclic ether, its polarity is similar to the solute's ether group. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | A moderately polar solvent with ester functionality. |

| Toluene | Non-polar | 2.4 | A common non-polar aromatic solvent. |

| Hexanes | Non-polar | 0.1 | A very non-polar aliphatic solvent. |

Predicted Solubility of this compound

Based on the principles outlined above, the following table provides an expert prediction of the compound's qualitative solubility. This serves as a hypothesis to be confirmed by the experimental protocol below.

| Solvent | Predicted Solubility | Justification |

| Water | Insoluble | The large, non-polar aromatic and hydrocarbon portions dominate the small polar ether group. |

| Methanol / Ethanol | Moderately Soluble | The polarity is reasonably well-matched, and the solvent's H-bond donation can interact with the ether oxygen. |

| Isopropanol | Soluble | The lower polarity of IPA compared to MeOH/EtOH should better match the solute's overall moderate polarity. |

| Acetonitrile | Soluble | The high polarity and dipole moment can effectively solvate the molecule. |

| Acetone | Soluble | Good polarity match; effective at dissolving many moderately polar organic compounds. |

| Dichloromethane | Highly Soluble | An excellent solvent for moderately polar organic compounds with significant C-H character. |

| Tetrahydrofuran | Highly Soluble | The "like dissolves like" principle is strong here, as both solute and solvent are cyclic ethers. |

| Ethyl Acetate | Soluble | A versatile solvent with moderate polarity suitable for this compound. |

| Toluene | Sparingly Soluble | The aromatic nature provides some compatibility, but the polarity mismatch will limit solubility. |

| Hexanes | Insoluble | The high polarity mismatch between the moderately polar solute and non-polar solvent will prevent dissolution. |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a standardized method to visually assess solubility.[9][10] The procedure is designed to classify the compound's solubility behavior systematically.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm) or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

The panel of solvents listed in Section 2.2

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent in 0.25 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 60 seconds.[4]

-

Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved.

-

Iteration: Continue adding solvent in 0.25 mL increments up to a total volume of 2.0 mL, vortexing and observing after each addition.

-

Classification: Record the results based on the following criteria:

-

Highly Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.

-

Insoluble: Does not fully dissolve in 2.0 mL.

-

-

Acid/Base Test: For water-insoluble compounds, repeat the test using 5% aqueous HCl and 5% aqueous NaOH to check for the presence of basic or acidic functional groups that can form soluble salts.[11] For this compound, no change is expected as it lacks strongly acidic or basic sites.

Caption: Workflow for qualitative solubility assessment.

Stability Profile: Forced Degradation and Method Development

Understanding a molecule's stability is non-negotiable in drug development. Forced degradation (or stress testing) studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[12][13] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact active pharmaceutical ingredient (API) from its degradants.[14]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation under stress conditions.

-

Acid-Catalyzed Hydrolysis: The enol ether moiety (the C=C-O system) within the pyran ring is susceptible to acid-catalyzed hydrolysis. Protonation of the double bond or the ether oxygen could lead to nucleophilic attack by water, resulting in ring-opening to form a substituted phenol derivative.[15]

-

Oxidative Degradation: The double bond is a prime target for oxidation (e.g., by peroxides), potentially forming epoxides or undergoing oxidative cleavage. The benzylic-like C2 position (allylic to the benzene ring and adjacent to the ether oxygen) could also be susceptible to radical oxidation.

-

Photolytic Degradation: Aromatic systems and conjugated double bonds can absorb UV radiation, which may induce photochemical reactions, including isomerization, dimerization, or radical-mediated degradation.

-

Thermal Degradation: While generally stable, high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[15]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to induce degradation.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade water, acetonitrile, methanol

-

pH meter, heating block or water bath, UV light chamber (e.g., 254 nm / 365 nm)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent.

-

Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is the time-zero, unstressed sample.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

-

Acid Hydrolysis: Add 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C for 2-4 hours).[14]

-

Base Hydrolysis: Add 0.1 M NaOH. Handle samples promptly as base-catalyzed reactions can be rapid. If needed, repeat with 1 M NaOH.

-

Oxidation: Add 3% H₂O₂. If no degradation is seen, repeat with 30% H₂O₂. Protect from light.

-

Thermal Stress: Store a vial of the stock solution at 80°C for 24-48 hours.

-

Photolytic Stress: Expose a vial of the stock solution to UV light. A control vial wrapped in aluminum foil should be placed alongside to differentiate between thermal and photolytic degradation.

-

-

Sample Quenching: After the desired exposure time (aiming for 5-20% degradation), quench the reactions to prevent further degradation before analysis.[13]

-

For acid-stressed samples, neutralize with an equivalent amount of NaOH.

-

For base-stressed samples, neutralize with an equivalent amount of HCl.

-

For oxidative, thermal, and photolytic samples, no quenching is typically needed, but they should be stored at 2-8°C.

-

-

Analysis: Dilute all quenched samples to the final concentration of ~100 µg/mL and analyze by a stability-indicating HPLC method alongside the control sample.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that is validated to provide an accurate and precise measure of the API, free from interference from degradants, excipients, or impurities.[16]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that separates this compound from all potential degradation products generated during the forced degradation study.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (A versatile, robust starting point).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient, e.g., 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector, monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and acquire a full spectrum (e.g., 200-400 nm) to determine the optimal wavelength for detection of the parent and all degradants.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Development Workflow:

-

Initial Injection: Inject the unstressed control sample to determine the retention time of the parent compound.

-

Degradant Analysis: Inject each of the stressed samples.

-

Evaluate Specificity:

-

Does the parent peak remain pure in all stressed chromatograms? (Use a photodiode array (PDA) detector to check for peak purity).

-

Are all degradation product peaks baseline-resolved from the parent peak and from each other? (Resolution > 1.5 is ideal).

-

-

Method Optimization: If separation is poor, systematically adjust parameters:

-

Gradient Slope: Make the gradient shallower to increase separation between closely eluting peaks.

-

Mobile Phase Modifier: Change the organic solvent (e.g., from Acetonitrile to Methanol) to alter selectivity.

-

pH: Adjust the pH of the aqueous mobile phase (if not using an acid-labile column) to change the ionization state of any acidic or basic degradants, which dramatically affects retention.

-

-

Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][16]

Caption: Workflow for stability-indicating HPLC method development.

Summary and Conclusion

This guide provides a comprehensive framework for investigating the solubility and stability of this compound. While specific experimental data for this compound is scarce, a systematic approach grounded in fundamental chemical principles allows for robust prediction and effective experimental design. The provided protocols for qualitative solubility assessment, forced degradation, and stability-indicating HPLC method development offer researchers and drug development professionals a validated starting point for their investigations. A thorough understanding of these properties is the cornerstone of successful research, enabling informed decisions in formulation, analytical development, and the overall progression of any project involving this valuable chemical scaffold.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. scispace.com [scispace.com]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. altabrisagroup.com [altabrisagroup.com]

The 6-Bromo-2H-Chromene Scaffold: A Nature-Inspired Core for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Brominated Marine Scaffolds

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with unique structural features and potent biological activities.[1] Among these, organobromine compounds are particularly prevalent, especially in marine algae.[2] The incorporation of a bromine atom into an organic molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to biological targets, making brominated natural products a fertile ground for drug discovery.[3]

This guide focuses on the 6-bromo-2H-chromene scaffold, a heterocyclic core that, while not widely reported as an isolated natural product in its simplest form, represents a significant "nature-inspired" privileged structure in medicinal chemistry. Chromenes, in general, are widespread in terrestrial plants, fungi, and marine organisms, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The presence of brominated chromene derivatives in some marine species, such as the green alga Cymopolia barbata, provides a compelling rationale for the exploration of the this compound core in the design of novel therapeutic agents.[6]

This document will delve into the natural context of brominated chromenes, explore the synthetic utility of the this compound scaffold, detail its biological significance with a focus on anticancer and antimicrobial applications, and provide exemplary protocols for its synthesis and characterization.

Natural Occurrence and Biosynthetic Origins: A Plausible Pathway

While the simple this compound has not been definitively isolated from a natural source, the existence of related brominated chromenes in marine algae suggests a plausible biosynthetic pathway. The biosynthesis of such compounds is likely to involve two key enzymatic processes: the formation of the chromene ring and the regioselective bromination of an aromatic precursor.

The chromene ring is often biosynthesized via the cyclization of a prenylated aromatic precursor.[6] In the marine environment, this could involve the prenylation of a simple phenolic compound, followed by an intramolecular cyclization.

The bromination of aromatic rings in marine organisms is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (V-HPOs).[7] These enzymes utilize bromide ions, which are abundant in seawater, and hydrogen peroxide to generate a reactive bromine species that can electrophilically substitute aromatic protons.

A hypothetical biosynthetic pathway for a this compound scaffold in a marine organism is depicted below.

Caption: Hypothetical biosynthetic pathway for this compound.

Synthetic Strategies: Accessing the Privileged Core

The this compound scaffold is readily accessible through various synthetic routes, making it an attractive starting point for the generation of compound libraries for biological screening. A common and efficient method involves the reaction of a substituted salicylaldehyde with a suitable C3 synthon.

Exemplary Synthetic Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene

This protocol describes a one-pot synthesis of 6-bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde and acetone.[8]

Reaction Scheme:

Materials:

-

5-Bromosalicylaldehyde

-

Acetone (reagent grade)

-

Pyrrolidine

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 g, 5.0 mmol) in acetone (20 mL).

-

Catalyst Addition: To the stirred solution, add pyrrolidine (0.17 mL, 2.0 mmol) dropwise.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Washing: Wash the organic layer sequentially with 1 M HCl (25 mL) and saturated NaCl solution (2 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 6-bromo-2,2-dimethyl-2H-chromene.

Caption: Workflow for the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.

Biological Significance and Therapeutic Potential

The this compound scaffold has emerged as a valuable framework for the development of new therapeutic agents, with derivatives exhibiting a range of biological activities.

Antiproliferative Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including liver, breast, and leukemia.[9] The mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Key Signaling Pathways: Modulating the activity of proteins involved in cancer cell growth and survival.

The table below summarizes the antiproliferative activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7c | HEPG2-1 (Liver) | 2.70 ± 0.28 | [9] |

| 18a | HEPG2-1 (Liver) | 4.90 ± 0.69 | [9] |

| 23g | HEPG2-1 (Liver) | 3.50 ± 0.23 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The presence of the bromine atom is often crucial for the antimicrobial potency of these compounds.

Conclusion and Future Perspectives

The this compound scaffold, while not a prominent natural product itself, stands as a testament to the power of nature-inspired drug discovery. Its structural relationship to naturally occurring brominated marine compounds, coupled with its synthetic tractability and diverse biological activities, makes it a highly attractive core for the development of new therapeutic agents. Future research should focus on expanding the chemical space around this scaffold, elucidating the detailed mechanisms of action of its active derivatives, and optimizing their pharmacological properties for potential clinical development. The exploration of this "privileged" structure holds significant promise for addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

References

- Arch Pharm Res. 2025 Nov 4. doi: 10.1007/s12272-025-01573-x.

- Dorta, E., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.

- PubChem Compound Summary for CID 10242241, this compound.

- Molecules. 2015, 20, 21826–21839.

- Liu, X., et al. (2013). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 11(5), 1543-1568.

- Crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. Acta Crystallographica Section E, Volume(Issue), pages.

- Hoyt, S. B., et al. (2012). Simultaneous synthesis of both rings of chromenes via a benzannulation/o-quinone methide formation/electrocyclization cascade. Journal of the American Chemical Society, 134(4), 2336-2339.

- Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants.

- Butler, A., & Theisen, R. M. (2010). Vanadium haloperoxidases. Chemical Reviews, 110(6), 3533-3554.

- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.

- Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds. Natural Product Reports, Volume(Issue), pages.

- Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, Volume(Issue), pages.

- Wise, M. L. (2003). Monoterpene biosynthesis in marine algae. Phycologia, 42(4), 370-377.

- Examples of natural products with hexahydro‐2H‐benzo[g]chromene motif.

- Gribble, G. W. (2010). Naturally occurring organohalogen compounds-a comprehensive update. Accounts of Chemical Research, 43(12), 1627-1637.

- Biosynthesis of marine natural products: isolation and characterization of a myrcene synthase from cultured tissues of the marine red alga Ochtodes secundiramea. Archives of Biochemistry and Biophysics, Volume(Issue), pages.

- Molecules. 2015, 20, 21826–21839.

- BenchChem. (2025).

- Taylor & Francis Online. (Year).

- Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.

- 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.

- Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. Journal of the Indian Chemical Society, Volume(Issue), pages.

- BenchChem. (2025). Reproducibility of published synthesis protocols for 6-Chloro-2h-chromene.

- PubChem.

- Macroalgae Specialized Metabolites: Evidence for Their Anti-Inflammatory Health Benefits. Marine Drugs, Volume(Issue), pages.

- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, Volume(Issue), pages.

- Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, Volume(Issue), pages.

- Marine algal natural products with anti-oxidative, anti-inflammatory, and anti-cancer properties. Marine Drugs, 11(6), 2007-2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of marine natural products: microorganisms and macroalgae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Unveiling Molecular Dialogues: A Technical Guide to the Computational Modeling of 6-bromo-2H-chromene Interactions

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the computational modeling of 6-bromo-2H-chromene and its derivatives. We will navigate the theoretical underpinnings and practical workflows required to simulate and analyze the interactions of this halogenated heterocyclic compound with biological targets. Our focus is on demystifying the complexities of modeling halogen bonds and providing a robust, self-validating methodology for generating reliable in silico data.

Introduction: The Significance of this compound in Drug Discovery

The chromene scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of chromene have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antithrombotic agents.[1][2] The introduction of a bromine atom at the 6-position of the 2H-chromene core, creating this compound, offers intriguing possibilities for modulating biological activity. Halogen atoms, particularly bromine, can participate in highly directional, non-covalent interactions known as halogen bonds, which can significantly enhance binding affinity and selectivity for a biological target.

Recent studies have highlighted the therapeutic potential of brominated chromenes. For instance, various derivatives have shown potent cytotoxic effects against human cancer cell lines, including liver carcinoma (HEPG2-1).[3][4] Additionally, halogenated 3-nitro-2H-chromenes have exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus and S. epidermidis.[5][6] These findings underscore the importance of understanding the molecular interactions of this compound to guide the rational design of novel therapeutics.

This guide will provide a comprehensive walkthrough of the computational techniques necessary to explore these interactions, from initial quantum mechanical calculations to large-scale molecular dynamics simulations.

The Crucial Role of the Halogen Bond and the σ-hole

Classical molecular modeling approaches often fall short when dealing with halogenated compounds. This is primarily due to the anisotropic distribution of electron density around the covalently bonded halogen atom. While the sides of the halogen are electron-rich and thus electronegative, a region of positive electrostatic potential, known as a "σ-hole," exists along the axis of the covalent bond.[7] This σ-hole can interact favorably with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom in a protein, forming a halogen bond.

Standard force fields, which typically assign a uniform negative partial charge to halogen atoms, fail to capture this critical electrostatic feature. Therefore, specialized techniques are required to accurately model halogen bonding.

Visualizing the Workflow

The computational investigation of this compound interactions can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below. Each stage builds upon the previous one, progressively refining our understanding of the molecule's behavior.

Caption: A generalized workflow for the computational modeling of this compound interactions.

PART 1: Quantum Mechanical Foundations

Before embarking on large-scale simulations, it is essential to characterize the intrinsic electronic properties of this compound using quantum mechanics (QM). These initial calculations provide the foundation for accurate force field parameterization.

Geometry Optimization and Electronic Structure

The first step is to obtain an accurate 3D structure of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT).

Experimental Protocol: Geometry Optimization

-

Build the initial structure: Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the 2D structure of this compound and generate an initial 3D conformation.

-

Select a suitable DFT functional and basis set: For systems involving non-covalent interactions like halogen bonds, it is crucial to choose a functional that minimizes delocalization error.[8] Functionals such as M06-2X or those with a high percentage of Hartree-Fock exchange (e.g., BH&HLYP) combined with a dispersion correction are recommended.[8] A triple-zeta basis set with polarization and diffuse functions (e.g., aug-cc-pVTZ) is a suitable choice for accurate calculations.

-

Perform the optimization: Use a QM software package (e.g., Gaussian, ORCA) to perform a geometry optimization calculation. This will find the lowest energy conformation of the molecule.

-

Verify the optimized geometry: Ensure the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Electrostatic Potential and σ-hole Visualization

With the optimized geometry, the molecular electrostatic potential (ESP) can be calculated and visualized. This is critical for understanding the charge distribution and identifying the σ-hole on the bromine atom.

Experimental Protocol: ESP and σ-hole Analysis

-

Generate a checkpoint file: The geometry optimization and frequency calculation will produce a checkpoint or wavefunction file.

-

Use a wavefunction analysis program: Software like Multiwfn is excellent for this purpose.[9]

-

Calculate and visualize the ESP surface: Map the ESP onto the electron density surface of the molecule. This will reveal regions of positive (blue) and negative (red) potential. The σ-hole will appear as a region of positive potential on the bromine atom, opposite to the C-Br bond.[10]

-

Quantify the σ-hole: The magnitude of the σ-hole (Vs,max) can be quantified by finding the maximum value of the ESP on the halogen's surface.[11] This value is a useful descriptor for the strength of potential halogen bonds.

PART 2: Force Field Parameterization for Molecular Mechanics

Molecular mechanics (MM) force fields are essential for computationally efficient simulations of large biomolecular systems. However, standard force fields often lack accurate parameters for novel or specialized molecules like this compound. Therefore, it is necessary to derive a custom parameter set.

The Challenge of Halogen Parameterization

As previously mentioned, the primary challenge is to represent the σ-hole. A common and effective approach, particularly within the CHARMM force field framework, is the use of a "virtual particle."[7][12] This involves placing a massless, positively charged particle along the C-Br bond axis to mimic the positive electrostatic potential of the σ-hole.[13][14]

A Step-by-Step Parameterization Protocol (CHARMM-based)

This protocol outlines the derivation of parameters for this compound for use with the CHARMM force field, leveraging tools like the CHARMM General Force Field (CGenFF) server and custom QM calculations.

-

Initial Parameter Generation with CGenFF:

-

Submit the structure of this compound to the CGenFF server.

-

The server will provide an initial topology and parameter file. Pay close attention to the "penalty scores" for the parameters. High penalty scores indicate low confidence and necessitate further refinement.

-

-

Partial Charge Derivation with Virtual Particle:

-

Perform QM calculations of the interaction energy between this compound and a water molecule at various positions and orientations around the bromine atom.

-

The charges of the bromine atom and the virtual particle, as well as the virtual particle's distance from the bromine, are then optimized to reproduce these QM interaction energies.[12]

-

-

Bonded Parameter Refinement:

-

For bonds, angles, and dihedrals with high penalty scores, derive more accurate parameters from QM calculations.

-

Bonds and Angles: The equilibrium values can be taken from the QM-optimized geometry. Force constants can be derived from the Hessian matrix of the frequency calculation.

-

Dihedrals: Scan the potential energy surface by rotating the dihedral angle of interest in increments (e.g., 10-15 degrees) and calculating the QM energy at each point. The resulting energy profile is then used to fit the dihedral parameters in the force field.

-

Parameter Summary Table

The following table provides a conceptual summary of the parameters that need to be derived for this compound.

| Parameter Type | Description | Derivation Method |

| Non-bonded | ||

| Partial Charges | Distribution of charge across the molecule, including the virtual particle for the bromine atom. | QM calculations of interaction energies with water, fitted to reproduce the ESP. |

| Lennard-Jones (van der Waals) | Defines the short-range repulsive and long-range attractive interactions. | Typically taken from CGenFF and refined by fitting to experimental data like heats of vaporization and density. |

| Bonded | ||

| Bond Stretching | The energy required to stretch or compress a covalent bond. | QM geometry optimization for equilibrium bond lengths and Hessian analysis for force constants. |

| Angle Bending | The energy required to bend the angle between three bonded atoms. | QM geometry optimization for equilibrium angles and Hessian analysis for force constants. |

| Dihedral Torsions | The energy associated with the rotation around a covalent bond. | QM potential energy surface scans fitted to the dihedral term equation. |

PART 3: Molecular Docking - Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This is a crucial step in identifying potential binding modes and generating a starting structure for molecular dynamics simulations.

Target Selection

Based on the known biological activities of brominated chromenes, potential protein targets could include:

-

Oncogenic kinases: Given the anticancer activity of chromene derivatives.

-

Bacterial enzymes: Such as those involved in cell wall synthesis or DNA replication, in light of their antimicrobial properties.

-

Apoptosis-related proteins: As some chromenes are known to induce apoptosis.

For this guide, we will proceed with a hypothetical kinase as the target protein.

Practical Docking Workflow with AutoDock Vina

AutoDock Vina is a widely used and effective tool for molecular docking.

Experimental Protocol: Molecular Docking

-

Prepare the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges. Software like AutoDock Tools can automate this process.[15][16]

-

Save the prepared receptor in the PDBQT file format.

-

-

Prepare the Ligand:

-

Use the QM-optimized structure of this compound.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature.

-

Define a 3D grid box that encompasses the entire binding site. The size and center of this box are critical parameters.

-

-

Run the Docking Simulation:

-

Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand files, and the grid box parameters.

-

Vina will generate a set of predicted binding poses, each with a corresponding binding affinity score.

-

-

Analyze the Results:

-

Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or Chimera.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, and importantly, any potential halogen bonds) for the top-scoring poses. The best pose should be selected based on both its score and its chemical plausibility.

-

PART 4: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic view of the interactions and can be used to assess the stability of the docked pose.

Setting up the Simulation System with GROMACS

GROMACS is a powerful and popular software package for performing MD simulations.

Experimental Protocol: MD Simulation Setup

-

Combine Protein and Ligand:

-

Create a complex PDB file containing the coordinates of the protein and the best-docked pose of this compound.

-

-

Choose a Force Field:

-

Select a force field for the protein (e.g., CHARMM36m).

-

Incorporate the custom-derived parameters for this compound into the system's topology.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand atoms. This is typically done in two phases:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

-

-

Production MD and Trajectory Analysis

Once the system is equilibrated, the position restraints are removed, and a production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).

Experimental Protocol: Production MD and Analysis

-

Run the Production Simulation:

-

Execute the MD simulation, saving the coordinates of all atoms at regular intervals. This creates a trajectory file.

-

-

Analyze the Trajectory:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the trajectory to identify persistent interactions between the ligand and the protein, such as hydrogen bonds and halogen bonds. Tools within GROMACS can be used to calculate the distances and angles of these interactions over time.

-

Binding Free Energy Calculations: More advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.

-

Visualizing the MD Workflow

Caption: A step-by-step workflow for setting up and running a molecular dynamics simulation.

Conclusion and Future Directions

The computational modeling of this compound interactions is a powerful approach for understanding its biological activity and for guiding the design of new therapeutic agents. By combining quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular recognition processes that govern the efficacy of this promising scaffold. The methodologies outlined in this guide provide a robust framework for these investigations, with a particular emphasis on the accurate treatment of halogen bonding.

Future work in this area could involve the use of these computational models to perform virtual screening of large compound libraries to identify novel chromene derivatives with enhanced activity. Additionally, more advanced simulation techniques, such as enhanced sampling methods, could be employed to explore the conformational landscape of the protein-ligand complex more exhaustively. As computational power continues to increase and force fields become more refined, the predictive power of these in silico methods will undoubtedly play an even more prominent role in the future of drug discovery.

References

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved from [Link]

- GROMACS Protein Ligand Complex Simulations. (n.d.).

- Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials.

-

MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. (n.d.). GitHub. Retrieved from [Link]

- GROMACS Tutorial - Protein-Ligand Complex. (n.d.).

-

Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2023, April 7). YouTube. Retrieved from [Link]

- Ibrahim, M. A. A., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions.

- Abdel-Wahab, B. F., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839.

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

-

Parametrization of Halogen Bonds in the CHARMM General Force Field. (n.d.). ResearchGate. Retrieved from [Link]

-

Halogen Bonding from Dispersion-Corrected Density-Functional Theory: The Role of Delocalization Error. (n.d.). ResearchGate. Retrieved from [Link]

- Abdel‐Aziem, A., et al. (2021). Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One.

-

Parametrize force field for halogen bonding?. (2023, January 9). ResearchGate. Retrieved from [Link]

-

Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). ResearchGate. Retrieved from [Link]

- Koziara, K. B., et al. (2019). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. UQ eSpace.

-

Parameterizing a Novel Residue. (n.d.). Theoretical and Computational Biophysics Group. Retrieved from [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

How to calculate the magnitude of sigma hole in Gaussian?. (2018, October 28). ResearchGate. Retrieved from [Link]

- Silva, A. R. O., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Infection and Drug Resistance, 16, 1081–1094.

- Lee, J., et al. (2020). Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. The Journal of Chemical Physics, 153(15), 154106.

- Lee, J., et al. (2020). Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. The Journal of chemical physics, 153(15), 154106.

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (n.d.). ResearchGate. Retrieved from [Link]

- Raniolo, S., & Limongelli, V. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in molecular biosciences, 8, 760283.

-

Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). ResearchGate. Retrieved from [Link]

- Al-Warhi, T., et al. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific reports, 11(1), 1696.

- Jenkins, S., et al. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Physical chemistry chemical physics : PCCP, 26(26), 20042–20054.

-

Deriving Force Field Parameters for Coordination Complexes. (n.d.). ResearchGate. Retrieved from [Link]

- Al-Shehri, S., et al. (2023). Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). Molecules, 28(11), 4381.

- Kozuch, S., & Martin, J. M. L. (2011). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs Dispersion.

- Abdel-Wahab, B. F., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839.

- Kumar, V., et al. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 760283.

-

Computational Study About Noncovalent Bonding Systems Involving Halogen, Chalcogen and Pnicogen Bonds. (2018). DigitalCommons@USU. Retrieved from [Link]

-

Biological importance of structurally diversified chromenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring the landscape of Sigma-hole Interactions. (2022, May 26). YouTube. Retrieved from [Link]

-

How to calculate σ‑Hole value and π‑Hole value correctly?. (n.d.). Multiwfn forum. Retrieved from [Link]

-

Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. (n.d.). ResearchGate. Retrieved from [Link]

- Politzer, P., et al. (2023). Sigma Hole Potentials as Tools: Quantifying and Partitioning Substituent Effects. The Journal of Physical Chemistry A, 127(31), 6439–6448.

- Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 24(12), 2275.

-

Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.). Retrieved from [Link]

-

Amber Custom Residue Parameterization. (2021, February 2). Computational Chemistry. Retrieved from [Link]

- He, X., et al. (2013). AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. How to calculate σ‑Hole value and π‑Hole value correctly? / Multiwfn and wavefunction analysis / Multiwfn forum [sobereva.com]

- 12. Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

Unlocking the Therapeutic Potential of 6-Bromo-2H-Chromene: A Technical Guide to Emerging Research Frontiers

Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry

Chromenes, a class of oxygen-containing heterocyclic compounds, are prevalent in a vast array of natural products and have been recognized as "privileged structures" in the field of medicinal chemistry.[1] Their inherent ability to interact with a multitude of biological targets has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The strategic incorporation of a bromine atom at the 6-position of the 2H-chromene core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its therapeutic potential.[5] This guide provides an in-depth exploration of promising research avenues for 6-bromo-2H-chromene and its derivatives, offering a technical framework for researchers, scientists, and drug development professionals to navigate this exciting area of chemical biology.

Core Synthesis Strategies for the this compound Scaffold

A robust and versatile synthetic platform is paramount for the exploration of novel derivatives. Several efficient methods for the synthesis of the this compound core have been established.

One-Pot Condensation and Cyclization

A widely employed and efficient method involves a one-pot reaction starting from commercially available 5-bromosalicylaldehyde.[1] This base-catalyzed condensation with an appropriate ketone, such as acetone, followed by an intramolecular oxa-Michael addition, provides a straightforward route to 2,2-disubstituted-6-bromo-2H-chromenes.[1]

Experimental Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene [1]

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as toluene, add an excess of acetone.

-

Add a catalytic amount of a secondary amine, for instance, pyrrolidine (0.2 eq).

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-bromo-2,2-dimethyl-2H-chromene.

Microwave-Assisted Synthesis

For rapid and high-yield synthesis, microwave-assisted organic synthesis (MAOS) presents a compelling alternative. A plausible route involves the reaction of 4-bromophenol with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal, in the presence of a base like potassium carbonate.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene [6]

-

In a microwave reactor vessel, combine 4-bromophenol (1.0 eq), 3-methyl-2-butenal (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the pure product.

Potential Research Area 1: Novel Anticancer Agents through Heterocyclic Elaboration

The this compound scaffold serves as an excellent starting point for the synthesis of complex heterocyclic systems with enhanced anticancer activity.[5][6] Research has shown that derivatives of 6-bromo-3-acetyl-2H-chromen-2-one can be transformed into a variety of fused heterocyclic compounds, such as pyrazoles, isoxazoles, and thiadiazoles, which exhibit significant antiproliferative effects.[7][8][9]

Rationale and Scientific Logic

The introduction of additional heterocyclic rings to the this compound core can lead to compounds with novel mechanisms of action. These modifications can enhance binding affinity to cancer-related protein targets, induce apoptosis, and overcome multidrug resistance.[6] The bromine atom, in particular, can increase lipophilicity, facilitating passage through cell membranes, and can also participate in halogen bonding, a specific non-covalent interaction that can improve drug-target binding.[5]

Suggested Experimental Workflow

Figure 1: Workflow for the development of novel anticancer agents.

Experimental Protocol: Synthesis of Pyrazole Derivatives from 3-acetyl-6-bromo-2H-chromen-2-one [7][8]

-

Synthesize 3-acetyl-6-bromo-2H-chromen-2-one from 5-bromosalicylaldehyde and ethyl acetoacetate.

-

React the 3-acetyl-6-bromo-2H-chromen-2-one with various substituted hydrazines in a suitable solvent like ethanol under reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow for the precipitation of the pyrazole product.

-

Filter, wash, and recrystallize the solid to obtain the pure pyrazole derivative.

-

Characterize the synthesized compounds using spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

-

Evaluate the antiproliferative activity of the synthesized compounds against a panel of cancer cell lines (e.g., liver carcinoma HEPG2-1) using the MTT assay to determine their IC50 values.[8][9]

Table 1: Antiproliferative Activity of Selected this compound Derivatives against HEPG2-1 Cell Line

| Compound | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 | [8][9] |

| Thiazole 23g | 3.50 ± 0.23 | [8][9] |

| 1,3,4-Thiadiazole 18a | 4.90 ± 0.69 | [8][9] |

Potential Research Area 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents.[10] Chromene derivatives have demonstrated significant antibacterial and antifungal activities.[2][10][11] The this compound scaffold can be functionalized to produce potent antimicrobial compounds.

Rationale and Scientific Logic

The introduction of specific pharmacophores, such as thiazole and 1,3,4-oxadiazole moieties, to the this compound core can enhance antimicrobial efficacy.[11] These heterocyclic systems are known to be present in various clinically used antimicrobial drugs. The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Suggested Experimental Workflow

Figure 2: Workflow for developing novel antimicrobial agents.

Experimental Protocol: Synthesis of Thiazole Derivatives of this compound [11]

-

Synthesize 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one as a key intermediate.

-

React this intermediate with thiourea or substituted thioureas in refluxing ethanol to yield the corresponding aminothiazole derivatives.

-

Purify the products by recrystallization.

-

Confirm the structures of the synthesized compounds using spectroscopic methods.

-

Evaluate the in vitro antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method.

Potential Research Area 3: P2Y6 Receptor Antagonists for Inflammatory and Neuropathic Pain

The P2Y6 receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and neuropathic pain.[12][13] Notably, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor.[12][13]

Rationale and Scientific Logic

The 6-bromo-3-nitro-2H-chromene scaffold offers a valuable starting point for the development of potent and selective P2Y6 receptor antagonists.[13] Structure-activity relationship (SAR) studies have indicated that substitution at the 6-position of the chromene ring is well-tolerated and can be used to modulate antagonist activity.[12][13] The development of non-reactive, competitive antagonists is crucial for in vivo studies and eventual clinical translation.

Suggested Experimental Workflow

Figure 3: Workflow for developing P2Y6 receptor antagonists.

Experimental Protocol: Synthesis and Evaluation of 6-Substituted-3-nitro-2H-chromene Derivatives as P2Y6R Antagonists [13]

-

Synthesize 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene as a key intermediate.

-

Perform Sonogashira coupling reactions with a diverse range of terminal alkynes to generate a library of 6-alkynyl derivatives.

-

Purify the synthesized compounds using column chromatography.

-

Characterize the final products using appropriate analytical techniques.

-

Determine the IC50 values of the compounds for the human P2Y6 receptor using a functional assay, such as measuring the inhibition of UDP-induced calcium mobilization in P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells).[13]

-

Assess the selectivity of promising compounds against other P2Y receptor subtypes.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic exploration of its derivatives in the areas of oncology, infectious diseases, and inflammatory conditions holds significant potential for addressing unmet medical needs. The synthetic accessibility of the core structure, coupled with the profound impact of the bromine substituent on biological activity, provides a fertile ground for further research. Future investigations should focus on elucidating the precise mechanisms of action of these derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates towards in vivo efficacy studies. The continued application of rational drug design principles and innovative synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- BenchChem. (2025).

- BenchChem. (2025). The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes.

-

Taylor & Francis Online. (n.d.). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. [Link]

- BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene: Properties, Synthesis, and Biological Relevance.

-

MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

-

ResearchGate. (2025). Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. [Link]

-

National Institutes of Health. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

-

National Institutes of Health. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. [Link]

-

Chemical Synthesis Database. (2025). 6-bromo-2H-chromen-2-one. [Link]

-

ResearchGate. (2015). (PDF) Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

-

Bentham Science. (n.d.). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. [Link]

-

ResearchGate. (n.d.). Reactions of 6-bromo-3-(2-bromo-acetyl)-chromen-2-one. [Link]

-

Innoscience Research. (2024). Recent advances in the synthesis chromenes and its derivatives. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. [Link]

-

ResearchGate. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. [Link]

-

ResearchGate. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [Link]

-